Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl An isomeric impurity of the antidepressant Duloxetine.
Brand Name: Vulcanchem
CAS No.: 1104890-90-5
VCID: VC0195820
InChI: InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1
SMILES: CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl
Molecular Formula: C18H20ClNOS
Molecular Weight: 333.9 g/mol

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

CAS No.: 1104890-90-5

Cat. No.: VC0195820

Molecular Formula: C18H20ClNOS

Molecular Weight: 333.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl - 1104890-90-5

Specification

CAS No. 1104890-90-5
Molecular Formula C18H20ClNOS
Molecular Weight 333.9 g/mol
IUPAC Name (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1
Standard InChI Key OXTVVINBECSMHI-LMOVPXPDSA-N
Isomeric SMILES CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl
SMILES CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl
Canonical SMILES CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Introduction

Chemical Properties and Structure

Molecular Identification

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl is identified by the CAS number 1104890-90-5, with a molecular formula of C18H20ClNOS and a molecular weight of 333.9 g/mol . This compound is also known by several synonyms, including N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride and Duloxetine Related Compound F . The IUPAC name of this compound is N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride, reflecting its complex chemical structure .

The structural difference between Duloxetine EP Impurity F and Duloxetine primarily lies in the position of the thiophene ring, with the impurity featuring the thiophene at the 3-position rather than the 2-position found in Duloxetine . This subtle structural difference is significant for analytical chemistry applications and impurity profiling.

Chemical Descriptors and Identifiers

The compound can be described using various chemical identifiers that facilitate its recognition in databases and literature. The InChI (International Chemical Identifier) for this compound is InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H, while its SMILES notation is CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl . These standardized notations allow for consistent identification across different chemical databases and research platforms.

PropertyValue
CAS Number1104890-90-5
Molecular FormulaC18H20ClNOS
Molecular Weight333.9 g/mol
IUPAC NameN-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride
InChIInChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H
SMILESCNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl
Purity Standard> 95%

Synthesis Methods and Production

Synthetic Routes

The synthesis of Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl typically involves the acetylation of Duloxetine. This process employs acetic anhydride or acetyl chloride as acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation while minimizing side reactions and degradation products.

The key synthetic step involves the selective modification of the thiophene ring position, resulting in the 3-thiophene isomer structure that distinguishes this impurity from the parent compound. Careful control of reaction conditions is essential to maximize yield and purity, as multiple potential acetylation sites exist within the Duloxetine molecule.

Production Considerations

Analytical Applications and Significance

Role in Pharmaceutical Quality Control

Relationship to Parent Compound

Structural Comparison with Duloxetine

Duloxetine, the parent compound, is a serotonin-norepinephrine reuptake inhibitor with the molecular formula C18H19NOS and a molecular weight of 297.415 g/mol . The chemical structure of Duloxetine features a 2-thiophene moiety, whereas Duloxetine EP Impurity F contains a 3-thiophene group . This positional isomerism represents the key structural difference between the compounds, with significant implications for their chemical and potentially pharmacological properties.

The IUPAC name for Duloxetine is (3S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, which differs from the impurity's nomenclature in the position of the thiophene ring . This subtle structural variation serves as a basis for developing selective analytical methods that can differentiate between the active pharmaceutical ingredient and its impurities.

SpecificationTypical Value
AppearanceWhite to off-white solid
Chemical Purity> 95%
Available QuantitiesMilligrams to grams
Salt FormsHydrochloride, Oxalate
Storage ConditionsRefrigerated, protected from light
Typical Price Range$200 - $750

Supplier Information

Analytical Method Development

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the predominant analytical technique for identifying and quantifying Duloxetine EP Impurity F in pharmaceutical formulations. Method development typically involves optimizing chromatographic parameters such as mobile phase composition, column selection, detection wavelength, and gradient elution profiles to achieve adequate separation of the impurity from Duloxetine and other related compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced resolution and sensitivity for impurity profiling, enabling detection at lower concentration levels and reducing analysis time. Gas Chromatography (GC) may also be employed for certain applications, particularly when derivatization techniques can enhance selectivity for specific impurities in complex matrices.

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